molecular formula C13H16N2 B15198365 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole

5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole

Cat. No.: B15198365
M. Wt: 200.28 g/mol
InChI Key: MXDVARKYEDWSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with a 2,5-dimethylphenyl group and two methyl groups. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzaldehyde with ammonium acetate and a suitable amine under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl isocyanate
  • 2,5-Dimethylphenylthioureido acid derivatives
  • Phenylpropanoids

Uniqueness

5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1,2-dimethylimidazole

InChI

InChI=1S/C13H16N2/c1-9-5-6-10(2)12(7-9)13-8-14-11(3)15(13)4/h5-8H,1-4H3

InChI Key

MXDVARKYEDWSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.